4-Amino-3-benzoylbenzonitrile
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Overview
Description
4-Amino-3-benzoylbenzonitrile is an organic compound with the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol . It is characterized by the presence of an amino group (-NH2), a benzoyl group (-COC6H5), and a nitrile group (-CN) attached to a benzene ring. This compound is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-benzoylbenzonitrile can be achieved through various methods. One common approach involves the reaction of 4-aminoacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product .
Industrial Production Methods
the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-benzoylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
4-Amino-3-benzoylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-benzoylbenzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Similar structure but lacks the benzoyl group.
4-Amino-3-fluorobenzonitrile: Similar structure with a fluorine atom instead of a benzoyl group.
4-Amino-3-bromobenzonitrile: Similar structure with a bromine atom instead of a benzoyl group.
Uniqueness
4-Amino-3-benzoylbenzonitrile is unique due to the presence of both the benzoyl and nitrile groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C14H10N2O |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-amino-3-benzoylbenzonitrile |
InChI |
InChI=1S/C14H10N2O/c15-9-10-6-7-13(16)12(8-10)14(17)11-4-2-1-3-5-11/h1-8H,16H2 |
InChI Key |
RXZJRIJHONFXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C#N)N |
Origin of Product |
United States |
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